molecular formula C8H8BrNO4S B076069 2-(4-Bromophenylsulfonamido)acetic acid CAS No. 13029-73-7

2-(4-Bromophenylsulfonamido)acetic acid

Cat. No.: B076069
CAS No.: 13029-73-7
M. Wt: 294.12 g/mol
InChI Key: NDAHRASKKXWZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenylsulfonamido)acetic acid is an organic compound with the molecular formula C₈H₈BrNO₄S It is characterized by the presence of a bromophenyl group attached to a sulfonamido acetic acid moiety

Scientific Research Applications

2-(4-Bromophenylsulfonamido)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenylsulfonamido)acetic acid typically involves the reaction of 4-bromobenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to moderate heating (25-50°C)

    Solvent: Aqueous or organic solvents such as dichloromethane

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenylsulfonamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Phenyl derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenylsulfonamido)acetic acid
  • 2-(4-Methylphenylsulfonamido)acetic acid
  • 2-(4-Fluorophenylsulfonamido)acetic acid

Comparison

Compared to its analogs, 2-(4-Bromophenylsulfonamido)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAHRASKKXWZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353244
Record name N-(4-Bromobenzene-1-sulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13029-73-7
Record name N-(4-Bromobenzene-1-sulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.